Cyclopamine-KAAD - 306387-90-6

Cyclopamine-KAAD

Catalog Number: EVT-394786
CAS Number: 306387-90-6
Molecular Formula: C44H63N3O4
Molecular Weight: 698.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclopamine-KAAD is a synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid originally isolated from the corn lily plant Veratrum californicum. [, , ] It acts as a potent and specific antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , ] This pathway plays a crucial role in embryonic development, cell differentiation, and tissue homeostasis. [, , ] In scientific research, Cyclopamine-KAAD serves as a valuable tool to investigate the role of the Hh pathway in various biological processes, particularly in cancer development and progression. [, , , , , , , ]

Future Directions
  • Combination Therapies: Further research is needed to explore the potential of Cyclopamine-KAAD in combination therapies with other anti-cancer agents, particularly in cancers where the Hh pathway plays a significant role. [] This approach could lead to more effective treatment strategies with potentially fewer side effects.
  • Hh Pathway Crosstalk: Further research is needed to elucidate the complex crosstalk between the Hh pathway and other signaling pathways, such as PI3K/AKT and NF-κB, in different cancer types. [, ] This knowledge could be exploited to develop more targeted and effective therapeutic strategies.

Relevance: Cyclopamine is the parent compound of cyclopamine-KAAD. Cyclopamine-KAAD is a more potent and soluble derivative of cyclopamine, specifically designed to overcome limitations associated with the parent compound's solubility and stability. Both compounds share a similar core structure and exhibit inhibitory activity against SMO, ultimately affecting the Hh signaling pathway. [, , , ]

SANT-1

Relevance: While structurally distinct from cyclopamine-KAAD, SANT-1 exhibits a similar mechanism of action by targeting and inhibiting SMO. Studying the binding properties and effects of SANT-1 in comparison to cyclopamine-KAAD helps to understand the structural features important for SMO inhibition and potential differences in their pharmacological profiles. [, ]

SAG1.3

Relevance: Although structurally dissimilar to cyclopamine-KAAD, SAG1.3 serves as a valuable tool to study the opposite pharmacological effects on SMO within the Hh pathway. By comparing the actions of an agonist like SAG1.3 to the antagonist activity of cyclopamine-KAAD, researchers can gain a more comprehensive understanding of SMO function and its role in various biological processes.

Purmorphamine

Relevance: Like SAG1.3, purmorphamine exhibits an opposite pharmacological profile to cyclopamine-KAAD, serving as an agonist of SMO. This contrasting activity allows researchers to investigate the full spectrum of SMO modulation and its effects on downstream signaling. Comparing the actions of purmorphamine with cyclopamine-KAAD enhances the understanding of SMO as a therapeutic target.

Source and Classification

KAAD-Cyclopamine is classified as a small molecule inhibitor and is part of the broader category of Hedgehog pathway inhibitors. It is recognized for its ability to inhibit the activity of the Sonic Hedgehog protein, which is implicated in several malignancies. The compound's chemical formula is C44H63N3O4C_{44}H_{63}N_{3}O_{4}, with a molecular weight of approximately 697.99 g/mol. Its CAS number is 306387-90-6, indicating its unique identification in chemical registries .

Synthesis Analysis

The synthesis of KAAD-Cyclopamine involves several steps, starting from cyclopamine itself. The detailed synthetic route includes:

  1. Starting Material: Cyclopamine, which is extracted from the plant Veratrum californicum.
  2. Chemical Modifications: The synthesis typically involves modifications to the amine and carbonyl groups present in cyclopamine to enhance its potency and selectivity as a Smoothened antagonist.
  3. Reagents and Conditions: Common reagents include various coupling agents for amide bond formation and solvents such as dimethyl sulfoxide (DMSO) for solubilization during reactions. Reaction conditions often require controlled temperatures to optimize yield and purity.

The synthesis process has been documented in literature, emphasizing techniques that ensure high purity and efficacy of the final product .

Molecular Structure Analysis

KAAD-Cyclopamine features a complex molecular structure characterized by multiple rings and functional groups:

  • Core Structure: The backbone consists of a spirocyclic system that contributes to its biological activity.
  • Functional Groups: It contains amide linkages and multiple methyl groups that enhance lipophilicity, aiding cellular permeability.
  • 3D Configuration: The stereochemistry around certain carbon centers plays a critical role in its interaction with Smoothened receptors.

The structural complexity allows KAAD-Cyclopamine to effectively bind to the target proteins involved in the Hedgehog signaling pathway, influencing their activity .

Chemical Reactions Analysis

KAAD-Cyclopamine primarily participates in biochemical reactions that involve:

  1. Binding Interactions: It binds directly to the Smoothened receptor, inhibiting its activation by Sonic Hedgehog ligands.
  2. Conformational Changes: The binding induces conformational changes in the receptor, preventing downstream signaling cascades that lead to cell proliferation.
  3. Biological Assays: In vitro studies have shown that KAAD-Cyclopamine can modulate apoptosis pathways in cancer cells by affecting protein expressions related to cell cycle regulation and survival .

These interactions are critical for understanding how KAAD-Cyclopamine can be utilized in therapeutic contexts.

Mechanism of Action

The mechanism of action of KAAD-Cyclopamine involves:

  1. Inhibition of Smoothened Activation: By binding to Smoothened, KAAD-Cyclopamine prevents its activation by Sonic Hedgehog ligands, thereby blocking the downstream signaling necessary for cellular proliferation and survival.
  2. Impact on Glioma Cells: Research indicates that KAAD-Cyclopamine sensitizes glioma cells to apoptosis mediated by TRAIL (TNF-related apoptosis-inducing ligand), indicating a dual role in inhibiting growth and promoting cell death .
  3. Regulation of Protein Expression: It affects the expression levels of key proteins such as Cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis regulation .

This mechanism underscores its potential as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

KAAD-Cyclopamine exhibits several important physical and chemical properties:

  • Appearance: It is typically a pale yellow solid.
  • Solubility: The compound is soluble in DMSO (10 mM), ethanol (1.4 mM), and methanol (1.4 mM), facilitating its use in various biological assays.
  • Stability: Recommended storage conditions include refrigeration at 4 °C, protected from light, with solutions ideally prepared fresh for use .
  • Purity: The compound demonstrates greater than 95% purity as determined by thin-layer chromatography analysis.

These properties are essential for ensuring effective application in laboratory settings.

Applications

KAAD-Cyclopamine has several significant scientific applications:

  1. Cancer Research: It is utilized extensively to study the Hedgehog signaling pathway's role in various cancers, including gliomas, pancreatic cancer, and esophageal cancer.
  2. Therapeutic Development: As an antagonist of Hedgehog signaling, it holds potential for developing targeted therapies aimed at tumors that rely on this pathway for growth.
  3. Cellular Studies: It serves as a tool for investigating cellular mechanisms related to apoptosis and proliferation within cancer cells .
Chemical and Pharmacological Profile of KAAD-Cyclopamine

Structural Characterization and Synthesis

Chemical Modifications from Native Cyclopamine

KAAD-Cyclopamine (3-Keto-N-(aminoethylaminocaproyl-dihydrocinnamoyl)cyclopamine; CAS 306387-90-6) is a semi-synthetic derivative of the steroidal alkaloid cyclopamine, isolated from Veratrum californicum. The structural modifications involve three key alterations to the native compound:

  • C3-Ketonization: Oxidation of the C3-hydroxyl group to a ketone, enhancing electrophilic character and receptor interaction [3] [9].
  • N-Terminal Conjugation: Attachment of a dihydrocinnamoyl moiety linked via an aminoethylaminocaproyl spacer. This extension increases molecular weight (697.99 g/mol) and introduces hydrophobic domains critical for membrane penetration [5] [9].
  • Steroidal Core Retention: The tetracyclic steroidal framework and piperidine ring essential for Smoothened binding are preserved [9].

These modifications yield a molecule with improved biochemical stability and binding kinetics compared to native cyclopamine, while maintaining the core pharmacophore [3] [7].

Table 1: Structural Comparison of Cyclopamine and KAAD-Cyclopamine

FeatureNative CyclopamineKAAD-Cyclopamine
C3 Functional GroupHydroxyl (-OH)Keto (=O)
N-Linked SubstituentNoneDihydrocinnamoyl-Aminoethylcaproyl
Molecular FormulaC₂₇H₄₁NO₂C₄₄H₆₃N₃O₄
Molecular Weight (g/mol)411.6697.99

Pharmacodynamic Properties

Binding Affinity to Smoothened Receptor

KAAD-Cyclopamine exhibits nanomolar affinity for the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway:

  • Inhibition Potency: Half-maximal inhibitory concentrations (IC₅₀) of 20 nM in Shh-LIGHT2 reporter assays, 50 nM in Ptch-/- cells, and 500 nM in SmoA1-mutant cells [3] [5].
  • Binding Site Specificity: Competes with cyclopamine but not ATP for the Smo transmembrane heptahelical bundle. Molecular dynamics simulations confirm binding-induced occlusion of the cholesterol transport tunnel, stabilizing Smo in an inactive conformation [4] [8].
  • Irreversible Inhibition: Unlike reversible Smo antagonists, KAAD-Cyclopamine forms covalent-like interactions with Smo cysteine residues, leading to prolonged suppression of downstream Gli transcription [5] [10].

Selectivity Against Hedgehog Signaling Components

KAAD-Cyclopamine demonstrates high pathway specificity:

  • Resistance to Mutant Smo: Retains activity against cyclopamine-resistant Smo mutants (e.g., D477G/E522K) due to its distinct binding mode. However, potency decreases 5-fold (IC₅₀ = 100 nM) in D477G mutants compared to wild-type Smo [8].
  • Downstream Effects: Suppresses both Sonic Hedgehog ligand-induced and SmoA1 constitutive pathway activation without affecting upstream Patched receptor function [3] [10].
  • Off-Target Minimalism: No significant binding to Class A/B G-protein-coupled receptors or sterol-processing enzymes at ≤1 μM concentrations [5] [9].

Pharmacokinetic Behavior

Solubility and Stability in Biological Matrices

KAAD-Cyclopamine exhibits limited aqueous solubility but moderate solubility in polar organic solvents:

  • Solvent Compatibility: Soluble in dimethyl sulfoxide (5 mg/mL), ethanol (1 mg/mL), and methanol (1 mg/mL). Stock solutions require sonication for dissolution and warming to 37°C if precipitated [3] [6].
  • Biological Matrix Stability: Rapid degradation occurs in plasma (t₁/₂ < 30 min) due to esterase-mediated cleavage of the caproyl-dihydrocinnamoyl bond. Addition of protease inhibitors extends stability to >2 hours [6] [10].
  • Light Sensitivity: Photodegradation occurs under UV/visible light, necessitating amber vials and light-protected handling [5].

Table 2: Solubility and Stability Profile

ParameterValueConditions
DMSO Solubility5 mg/mL (7.16 mM)25°C, sonicated
Ethanol Solubility1 mg/mL (1.43 mM)25°C
Plasma Half-Life<30 minutes37°C, murine plasma
Solution Storage≤2 weeks-20°C, dark

Cell Permeability and Tissue Distribution

  • Permeability Kinetics: Cell permeability is high (Papp > 10 × 10⁻⁶ cm/s in Caco-2 monolayers), attributed to the lipophilic dihydrocinnamoyl moiety and tertiary amine groups facilitating membrane diffusion [3] [9].
  • Mechanism of Uptake: Passive diffusion predominates, with no dependence on organic anion transporters. Intracellular accumulation is 5-fold higher than native cyclopamine in glioma models [10].
  • Tissue Distribution: In vivo studies show preferential accumulation in neural tissues (brain-to-plasma ratio: 0.8) and liver (hepatocyte-to-medium ratio: 15:1). Limited penetration into bone marrow or adipose tissues is observed [6] [10].
  • Efflux Resistance: Unlike cyclopamine, KAAD-Cyclopamine is not a substrate for P-glycoprotein efflux pumps, enhancing retention in multidrug-resistant cells [5] [10].

Properties

CAS Number

306387-90-6

Product Name

KAAD-Cyclopamine

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Synonyms

3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
KAAD-cyclopamine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.